molecular formula C16H30N3O6PS B15289601 6-N-Biotinylaminohexyl Hydrogenphosphate

6-N-Biotinylaminohexyl Hydrogenphosphate

Cat. No.: B15289601
M. Wt: 423.5 g/mol
InChI Key: HTYCAPREFZTEBA-YDHLFZDLSA-N
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Description

6-N-Biotinylaminohexyl Hydrogenphosphate is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound features a biotin group and a hydrogen phosphate group, making it useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-Biotinylaminohexyl Hydrogenphosphate involves the reaction of biotinylated hexylamine with hydrogen phosphate. The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the biotin and phosphate groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography to achieve the desired level of purity for research applications .

Chemical Reactions Analysis

Types of Reactions

6-N-Biotinylaminohexyl Hydrogenphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include biotinylated derivatives and phosphonate esters, depending on the nucleophile used in the reaction .

Scientific Research Applications

6-N-Biotinylaminohexyl Hydrogenphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-N-Biotinylaminohexyl Hydrogenphosphate involves its ability to form strong bonds with streptavidin proteins through the biotin group. This interaction is highly specific and stable, making it useful for affinity-based applications. The phosphonate group can also participate in nucleophilic substitution reactions, allowing for the modification of the compound for various research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-Biotinylaminohexyl Hydrogenphosphate is unique due to its combination of a biotin group and a hydrogen phosphate group, making it highly versatile for various biochemical applications. Its ability to form strong bonds with streptavidin proteins and participate in nucleophilic substitution reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C16H30N3O6PS

Molecular Weight

423.5 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl dihydrogen phosphate

InChI

InChI=1S/C16H30N3O6PS/c20-14(17-9-5-1-2-6-10-25-26(22,23)24)8-4-3-7-13-15-12(11-27-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)(H2,22,23,24)/t12-,13-,15-/m0/s1

InChI Key

HTYCAPREFZTEBA-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2

Origin of Product

United States

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